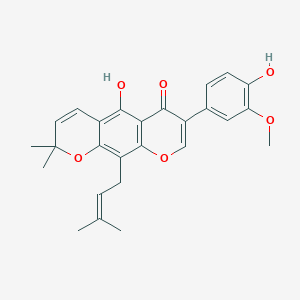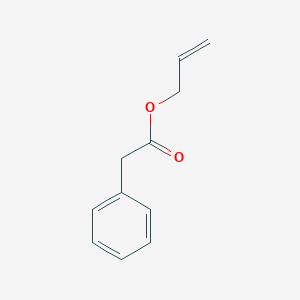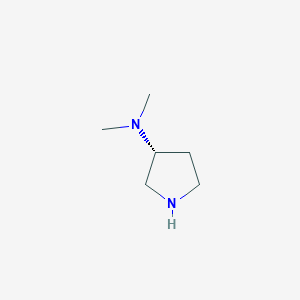
氯化镨(III)七水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Praseodymium(III) chloride heptahydrate is an inorganic compound with the chemical formula PrCl₃·7H₂O. It is a light green solid that rapidly absorbs moisture from the air, forming a heptahydrate. This compound is part of the lanthanide series and is known for its unique optical and magnetic properties .
科学研究应用
Praseodymium(III) chloride heptahydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other praseodymium compounds.
Biology: Investigated for its potential use in biological imaging due to its unique optical properties.
Medicine: Explored for its potential in medical diagnostics and treatment, particularly in imaging techniques.
Industry: Utilized in the production of high-strength alloys, special glasses, and ceramics.
作用机制
Target of Action
Praseodymium(III) chloride heptahydrate is an inorganic compound with the formula PrCl3·7H2O . It is primarily used as a source of praseodymium (Pr), a rare earth metal . The primary targets of this compound are the materials or substances that it interacts with, such as other inorganic compounds or organic pollutants .
Mode of Action
Praseodymium(III) chloride heptahydrate is a Lewis acid, classified as “hard” according to the HSAB concept . It can form a stable Lewis acid-base complex K2PrCl5 by reaction with potassium chloride . This compound shows interesting optical and magnetic properties .
Biochemical Pathways
It can be used to prepare pr-modified tio2 nanoparticles for photocatalytic degradation of organic pollutants . The addition of Pr ion enhances the thermal stability and surface textural properties of the catalyst .
Pharmacokinetics
It is soluble in water and alcohol , which can affect its dispersion and interaction with other substances.
Result of Action
The primary result of the action of Praseodymium(III) chloride heptahydrate is the preparation of Pr-modified TiO2 nanoparticles . These nanoparticles can be used for photocatalytic degradation of organic pollutants , enhancing the thermal stability and surface textural properties of the catalyst .
Action Environment
The action of Praseodymium(III) chloride heptahydrate can be influenced by environmental factors. For instance, it rapidly absorbs water on exposure to moist air to form a light green heptahydrate . Its solubility in water and alcohol also affects its dispersion and interaction with other substances. Moreover, rapid heating of the hydrate may cause small amounts of hydrolysis .
准备方法
Synthetic Routes and Reaction Conditions: Praseodymium(III) chloride heptahydrate can be synthesized by treating praseodymium metal or praseodymium(III) carbonate with hydrochloric acid. The reactions are as follows:
- From praseodymium metal:
2Pr+6HCl→2PrCl3+3H2
- From praseodymium(III) carbonate:
Pr2(CO3)3+6HCl+15H2O→2[Pr(H2O)9]Cl3+3CO2
Industrial Production Methods: The industrial production of praseodymium(III) chloride heptahydrate typically involves the reaction of praseodymium oxide or carbonate with hydrochloric acid, followed by crystallization and drying in a desiccator to obtain the heptahydrate form .
化学反应分析
Types of Reactions: Praseodymium(III) chloride heptahydrate undergoes various types of reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although it is more commonly involved in forming stable complexes.
Substitution: It can react with other halides to form different praseodymium halides.
Common Reagents and Conditions:
Potassium Phosphate: Reacts with praseodymium(III) chloride to form praseodymium(III) phosphate.
Sodium Fluoride: Reacts to form praseodymium(III) fluoride.
Major Products:
Praseodymium(III) Phosphate: Formed by reaction with potassium phosphate.
Praseodymium(III) Fluoride: Formed by reaction with sodium fluoride.
相似化合物的比较
- Praseodymium(III) Fluoride (PrF₃)
- Praseodymium(III) Bromide (PrBr₃)
- Praseodymium(III) Iodide (PrI₃)
Comparison: Praseodymium(III) chloride heptahydrate is unique due to its high solubility in water and its ability to form stable hydrates. Unlike praseodymium(III) fluoride, which is less soluble, praseodymium(III) chloride heptahydrate is more versatile in aqueous solutions. Additionally, its optical and magnetic properties are distinct compared to other praseodymium halides, making it particularly useful in specialized applications .
属性
CAS 编号 |
10025-90-8 |
|---|---|
分子式 |
Cl3H2OPr |
分子量 |
265.28 g/mol |
IUPAC 名称 |
praseodymium(3+);trichloride;hydrate |
InChI |
InChI=1S/3ClH.H2O.Pr/h3*1H;1H2;/q;;;;+3/p-3 |
InChI 键 |
BQRCNEKQNZWNCY-UHFFFAOYSA-K |
SMILES |
O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Pr+3] |
规范 SMILES |
O.[Cl-].[Cl-].[Cl-].[Pr+3] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid](/img/structure/B158477.png)




![2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158490.png)

![[D-Lys3]-GHRP-6](/img/structure/B158493.png)





